Predicted logD₇.₄ Advantage: 6-Thia-1-azaspiro Sulfone Is 0.28 Log Units More Lipophilic Than the 2-Thia-6-azaspiro Regioisomer
The free base of the target compound (6-thia-1-azaspiro[3.3]heptane 6,6-dioxide) exhibits a predicted logD₇.₄ of −1.32, whereas the regioisomeric 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide has a notably lower predicted logD₇.₄ of −1.60—a difference of +0.28 log units favoring the 6-thia-1-azaspiro scaffold . At pH 5.5, the divergence is even more pronounced: logD₅.₅ = −2.55 for the 6-thia isomer vs. −3.31 for the 2-thia isomer (Δ = +0.76) . Both values were predicted using the ACD/Labs Percepta Platform v14.00 with identical methodology, enabling direct cross-study comparison . This lipophilicity differential arises from the distinct spatial relationship between the sulfone and the basic nitrogen in the two regioisomers, which modulates the compound's ionization equilibrium at physiological pH [1].
| Evidence Dimension | Predicted logD at pH 7.4 (lipophilicity at physiological pH) |
|---|---|
| Target Compound Data | logD₇.₄ = −1.32 (6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide, free base) |
| Comparator Or Baseline | logD₇.₄ = −1.60 (2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, free base, CAS 1263182-09-7) |
| Quantified Difference | ΔlogD₇.₄ = +0.28 (target more lipophilic); ΔlogD₅.₅ = +0.76 |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; free base forms compared |
Why This Matters
A +0.28 log unit increase in logD₇.₄ can translate to measurably improved passive membrane permeability in PAMPA or Caco-2 assays, making the 6-thia-1-azaspiro scaffold potentially preferable for programs targeting intracellular or CNS targets where moderate lipophilicity is required [1].
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
